molecular formula C13H11NO B160483 Benzanilide CAS No. 93-98-1

Benzanilide

Cat. No.: B160483
CAS No.: 93-98-1
M. Wt: 197.23 g/mol
InChI Key: ZVSKZLHKADLHSD-UHFFFAOYSA-N
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Description

Benzanilide is an organic compound with the chemical formula C₆H₅C(O)NHC₆H₅ . It is a white solid that is commercially available and can be synthesized by treating benzoic acid with aniline . This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzanilide can be synthesized through several methods:

    Schotten-Baumann Reaction: This involves the reaction of aniline with benzoyl chloride in the presence of aqueous sodium hydroxide.

    Regioselective C-H Hydroxylation: This method involves the use of ruthenium (II) or palladium (II) catalysts to achieve regioselective hydroxylation of benzanilides.

Industrial Production Methods: Industrial production of this compound often involves the Schotten-Baumann reaction due to its simplicity and efficiency. The reaction is scaled up by using larger quantities of aniline, benzoyl chloride, and sodium hydroxide, with appropriate safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Benzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid and aniline derivatives.

    Reduction: Aniline and benzyl alcohol.

    Substitution: Brominated benzanilides.

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)
Benzanilide and its derivatives have been extensively studied for their pharmacological properties. Research has shown that certain this compound derivatives exhibit vasorelaxing effects by activating large conductance calcium-activated potassium (BK) channels. For instance, a study synthesized new benzanilides with varying phenolic modifications, leading to compounds that demonstrated significant vasodilator activity comparable to established drugs like NS1619 .

Cancer Research
this compound derivatives are also being explored in cancer therapy. The formation of nucleic acid-templated benzanilides has been proposed for developing DNA-encoded combinatorial libraries (DEL), which can facilitate the discovery of new tyrosine kinase inhibitors (TKIs) for treating cancers such as chronic myeloid leukemia (CML) . The ability to create these libraries allows for high-throughput screening of potential therapeutic agents.

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. It can react with aryltriflates in the presence of palladium catalysts to yield N-(2,6-diarylbenzoyl)anilines, which are important in developing various organic compounds . Additionally, this compound has been utilized in the Mallory reaction, leading to novel compounds under visible light conditions .

Diversity-Oriented Synthesis
Recent advancements have introduced methods for synthesizing ortho-hydroxylated benzanilides via C(sp²)–H hydroxylation. This approach demonstrates excellent regioselectivity and functional group tolerance, making it a powerful tool for creating diverse bioactive compounds .

Material Science

Dyes and Pigments
this compound is employed in producing dyes and pigments due to its structural properties that allow for chromophore development. Its derivatives have been explored for their potential in creating colorants with specific absorption characteristics .

Photochemical Studies
The compound has been studied for its photochemical properties, particularly its behavior under UV irradiation. Research indicates that the anilino group in benzanilides can act as a stronger electron donor than aliphatic amino groups, influencing their photoreactivity .

Case Studies

Study Focus Findings Implications
Vasorelaxing Effects of BenzanilidesNew derivatives showed vasodilator activity comparable to NS1619Potential new treatments for cardiovascular diseases
Nucleic Acid-Templated SynthesisSuccessful formation of TKIs using DNA templatesAdvances in drug discovery methodologies
C(sp²)–H HydroxylationHigh regioselectivity and functional group tolerance observedEnables diverse synthesis of bioactive compounds

Mechanism of Action

Benzanilide can be compared with other similar compounds such as acetanilide and benzamide:

    Acetanilide: Similar to this compound, acetanilide is an amide compound but with an acetyl group instead of a benzoyl group. It is used as an analgesic and antipyretic.

    Benzamide: Benzamide has a similar structure to this compound but lacks the phenyl group attached to the nitrogen atom. It is used in the synthesis of various pharmaceuticals.

Uniqueness of this compound: this compound’s unique structure, with both benzoyl and phenyl groups, allows it to exhibit distinct chemical and biological properties compared to acetanilide and benzamide. Its ability to undergo regioselective hydroxylation and substitution reactions makes it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Biological Activity

Benzanilide, a compound derived from benzoic acid and aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological effects, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the chemical formula C13H11NOC_{13}H_{11}NO. The compound can be synthesized through various methods, primarily involving the acylation of aniline with benzoic acid or its derivatives. Recent advancements in synthetic strategies have led to the development of ortho-hydroxylated benzanilides with enhanced bioactivity profiles .

Table 1: Synthesis Methods for this compound Derivatives

Synthesis MethodDescription
AcylationReaction of aniline with benzoic acid derivatives.
Diversity-oriented synthesisA method yielding regioselective ortho-hydroxylated products .
Coupling reactionsInvolves coupling benzoyl chlorides with anilines .

Biological Activity

This compound and its derivatives exhibit a range of biological activities, including antimicrobial, antiparasitic, and anticancer effects.

Antimicrobial Activity

Benzanilides have shown significant antimicrobial properties against various pathogens. A study evaluated the antibacterial activity of several new this compound derivatives, revealing that specific compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, particularly Salmonella spp. The minimum inhibitory concentration (MIC) values ranged from 64 to 256 µg/mL .

Table 2: Antimicrobial Activity of this compound Derivatives

Compound NameMIC (µg/mL)Active Against
N-(2-diethylaminoethyl)-N-phenyl-4-bromobenzamide64Salmonella
N-(2-dimethylaminoethyl)-N-(3-chlorophenyl)-4-bromobenzamide128Bacillus
N-(2-dimethylaminoethyl)-N-(3-trifluoromethyl-phenyl)-3,4,5-trimethoxybenzamide256Broad-spectrum

Anticancer Activity

Recent research has highlighted the potential of certain this compound derivatives as anticancer agents. For instance, phenylsulfonylamino-benzanilide S1647 was identified as an inhibitor of sodium-dependent bile acid transporters (ASBT) and showed antiproliferative effects on hormone-dependent breast cancer cells . This suggests that modifications to the this compound structure can enhance selectivity and potency against cancer cells.

Case Studies

  • Vasodilating Activity : A study on substituted benzanilides demonstrated their ability to act as potassium channel openers, leading to vasodilation in isolated rat aortic rings. This effect was inhibited by tetraethylammonium (TEA), indicating a specific mechanism involving potassium channels .
  • Antiparasitic Potential : The development of this compound derivatives has also been explored for their antiparasitic properties. An analogue was reported to have activity against parasitic infections, highlighting the versatility of this compound class in therapeutic applications .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of benzanilides is crucial for optimizing their biological activity. Modifications in substituents on the benzene ring significantly influence their pharmacological profiles. For example, electron-withdrawing groups often enhance antimicrobial activity while altering lipophilicity can affect cellular uptake and bioavailability .

Table 3: Structure-Activity Relationships in Benzanilides

Substituent TypeEffect on Activity
Electron-withdrawingIncreases antimicrobial potency
Alkyl groupsEnhances lipophilicity and absorption
Hydroxyl groupsMay improve solubility and bioactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for benzanilide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via two primary methods:

  • Beckmann Rearrangement : A teaching-lab approach involves converting benzophenone oxime to this compound using acid catalysts (e.g., HCl). This method emphasizes reaction monitoring via TLC and recrystallization for purification .
  • Direct Acylation : Reacting benzoyl chloride with aniline in alkaline conditions (e.g., NaOH) yields this compound. Temperature control (~0–5°C) minimizes side reactions like hydrolysis .
  • Catalytic Methods : Ph₃P/DDQ systems enable efficient synthesis of substituted this compound derivatives, with yields optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of benzoyl chloride to aniline) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks in crystal structures, critical for confirming regioselectivity in derivatives .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., electron-withdrawing groups deshield aromatic protons) .
  • Combustion Calorimetry : Provides thermodynamic data (e.g., ΔH°f) by comparing experimental heats of combustion with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

Discrepancies in combustion data (e.g., Stohmann vs. Berthelot studies) arise from purity issues and methodological differences. To reconcile:

  • Cross-validate using DSC (Differential Scanning Calorimetry) and XRD to assess crystallinity and purity .
  • Replicate historical experiments with modern analytical controls (e.g., HPLC for purity ≥99%) .

Q. What strategies optimize this compound derivative synthesis for structure-activity studies?

  • Functional Group Compatibility : Use NaH/THF to methylate secondary amides without cleaving the this compound backbone (e.g., N-methylation via Method C in ) .
  • Catalyst Screening : Compare Ph₃P/DDQ (high yields for electron-deficient substrates) vs. Pd-catalyzed cross-coupling for aryl-functionalized derivatives .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro- or amino-substituted derivatives during crystallization .

Q. How should researchers design experiments to address low yields in this compound-mediated coupling reactions?

  • DoE (Design of Experiments) : Vary catalyst loading (5–20 mol%), temperature (25–80°C), and solvent (THF vs. DCM) to identify optimal conditions .
  • In Situ Monitoring : Use FT-IR to track carbonyl stretching frequency shifts (∼1650 cm⁻¹) as a proxy for reaction progress .
  • Byproduct Analysis : Employ GC-MS to detect hydrolyzed byproducts (e.g., benzoic acid) and adjust pH or anhydrous conditions accordingly .

Q. What methodologies validate the biological relevance of this compound derivatives without commercial bias?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data (e.g., enzyme inhibition) .
  • Crystallographic Docking : Map derivative structures onto protein active sites (e.g., PARP-1) using PDB data to predict binding affinity .

Q. Methodological Best Practices

Q. How should conflicting synthetic pathways (e.g., Beckmann vs. direct acylation) be evaluated for scalability?

  • Yield vs. Complexity : Beckmann rearrangement suits small-scale teaching labs (∼60% yield), while direct acylation is preferable for gram-scale synthesis (∼85% yield) .
  • Waste Analysis : Compare E-factors; Ph₃P/DDQ systems generate less hazardous waste than traditional acid catalysis .

Q. What protocols ensure reproducibility in this compound crystallization?

  • Gradient Cooling : Slowly reduce temperature from reflux to 4°C to maximize crystal size and purity .
  • Solvent Pair Screening : Test ethanol/water vs. ethyl acetate/hexane for optimal crystal morphology .

Q. How can researchers mitigate safety risks when handling this compound precursors?

  • PPE Requirements : Use nitrile gloves and fume hoods during benzoyl chloride reactions (volatile, lachrymatory) .
  • Waste Disposal : Quench excess reagents (e.g., NaH) with isopropanol before aqueous disposal .

Q. Data Reporting and Peer Review

Q. What criteria distinguish high-quality this compound research for publication?

  • Experimental Transparency : Document all catalyst batches, solvent purities, and spectral raw data in supplementary materials .
  • Critical Discussion : Address outliers in combustion data (e.g., ±5 kJ/mol variations) and propose mechanistic explanations .

Q. How should supporting information be structured to facilitate replication?

  • File Naming : Label spectra as "SI-1_¹H-NMR_Benzanilide_Derivative-3.pdf" .
  • Data Tables : Include retention factors (Rf) for TLC, melting points (±0.5°C), and elemental analysis (C, H, N ±0.3%) .

Q. Future Research Directions

  • Green Chemistry : Explore biocatalytic routes (e.g., lipase-mediated acylation) to reduce reliance on toxic solvents .
  • High-Throughput Screening : Automate derivative synthesis using microreactors to accelerate SAR studies .

Properties

IUPAC Name

N-phenylbenzamide
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InChI

InChI=1S/C13H11NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-10H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKZLHKADLHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
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DSSTOX Substance ID

DTXSID9059096
Record name N-Phenylbenzamide
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Molecular Weight

197.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to reddish solid; [Hawley] Faintly beige powder; [MSDSonline]
Record name Benzanilide
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Vapor Pressure

0.00000201 [mmHg]
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CAS No.

93-98-1
Record name Benzanilide
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Synthesis routes and methods I

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NAOH to neutralize the HCl generated. A 20 ml aqueous solution of NAOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DSC analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
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aqueous solution
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6 g
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75 mL
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9.06 g
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50 mL
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Synthesis routes and methods II

Procedure details

N-phenylbenzamide (Structure II) is synthesized from aniline and benzoyl chloride using acetone as a reaction media and an aqueous solution of NaOH to neutralize the HCl generated. A 20 ml aqueous solution of NaOH (2.57 grams, 0.064 moles) and 6.0 grams (0.064 moles) of aniline are first added to a stirred 250 ml flask containing 75 ml of acetone. Benzoyl chloride (9.06 grams, 0.064 moles) is next added over a five minute period. This reaction mixture which now contains a white precipitate is stirred for 1.5 hours and then diluted with 50 ml of deionized water. This solution is next filtered and the filter cake obtained is sequentially washed with 50 ml of deionized water (two times) followed by 50 ml of methanol. The washed filter cake is recovered and DCS analysis of this product showed a sharp melting endotherm at 169° C. ##STR10##
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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75 mL
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[Compound]
Name
aqueous solution
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20 mL
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reactant
Reaction Step Six
Name
Quantity
2.57 g
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reactant
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6 g
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reactant
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Quantity
9.06 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

830 mg (2.44 mmole) of the aniline compound obtained in step 1 was dissolved in 10 mL of pyridine, 0.340 mL (2.93 mmoles) of benzoylchloride was added, and the mixture was stirred overnight at room temperature. When the reaction had ended, the solvent was removed under reduced pressure. Ethyl acetate and 1N HCl aqueous solution were added to the residue. The mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure, yielding 1.11 g of N-benzoylaniline compound.
Quantity
830 mg
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reactant
Reaction Step One
Quantity
10 mL
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solvent
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Quantity
0.34 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of mono-methyl terephthalate (4.00 g, 22 mmol) in ethyl acetate (25 mL) and DMF (0.1 mL) was cooled in an ice bath and treated with oxalyl chloride (11 mL, 2N in CH2Cl2, 22 mmol) over 30 minutes. After stirring 2 hours at room temperature the solvent was removed on a rotary evaporator and the residue dissolved in CH2Cl2 (20 mL) and added to a solution of benzyl 4-aminobenzoate (5.00 g, 22 mmol) in CH2Cl2 (25 mL) and triethylamine (4.3 mL, 31 mmol) at −60° C. The reaction mixture was warmed to room temperature for 1 hour and then partitioned between water and ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered, and evaporated. The residue was recrystallized from t-butyl methyl ether to give 5.85 g of compound 8.
Quantity
4 g
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reactant
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25 mL
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0.1 mL
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solvent
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11 mL
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5 g
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4.3 mL
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25 mL
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Reaction Step Three

Synthesis routes and methods V

Procedure details

Benzanilide is prepared by the method of Example 5 using 5.0 mls (0.05 mole) of aniline, 7.5 grams of 3A molecular sieves and 7.48 mls (0.064 mole) of benzoyl chloride in 100 mls of dichloromethane. The separated 3A sieves (16.37 g) are extracted with 200 mls of hot 3A alcohol, and the alcohol extract is evaporated to dryness to obtain 7.24 grams (68% of theoretical) of crude benzanilide; m.p. 161°-163° C. after recrystallization from 3A alcohol. Dichloromethane filtrates from above reaction are evaporated to dryness and extracted with ethyl ether to obtain an additional 1.39 grams of crude benzanilide.
Quantity
5 mL
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reactant
Reaction Step One
[Compound]
Name
3A
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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